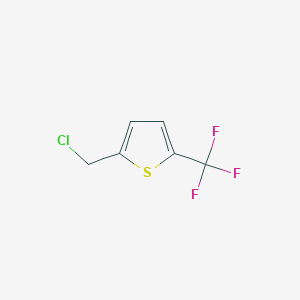

2-(Chloromethyl)-5-(trifluoromethyl)thiophene

Overview

Description

“2-(Chloromethyl)-5-(trifluoromethyl)thiophene” is a chemical compound that is used in various applications. It has been used in the synthesis of 1-(1,1’-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1 H -imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1 H -imidazol-1-yl)-3-phenylpropane .

Synthesis Analysis

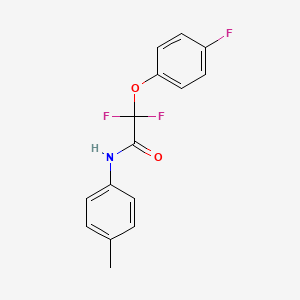

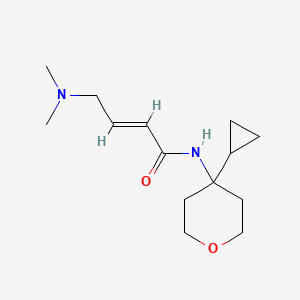

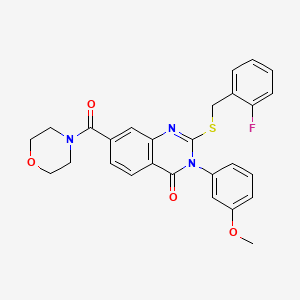

The synthesis of “this compound” involves several steps. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis involves various methods and provides an overview of the properties of TFMKs .Molecular Structure Analysis

The molecular structure of “this compound” is complex. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The electronic structure of the specific TDPP and the critical optical properties are important factors .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. Trifluoromethyl ketones (TFMKs) are used in various reactions . The trifluoromethylation of carbon-centered radical intermediates is one of the key reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are unique. The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials .Scientific Research Applications

Crystal Structure and Molecular Interactions

- Crystal Structure Analysis : The crystal structure of derivatives like 2-(chloromethyl)-5-(phthalimidomethyl)thiophene was studied to understand molecular interactions, specifically examining the possibility of intramolecular S...N attraction in thiophene derivatives (Lugert et al., 1988).

Chemical Synthesis and Modification

- Chloromethylation Directionality : Research has been conducted on the chloromethylation of thiophene derivatives, revealing preferential directions in the thiophene ring for chloromethylation (Belen’kii et al., 1971).

- Synthesis of Antimicrobial Agents : Studies have shown that derivatives like 5-(Chloromethylene)-thiophen-2(5H)-ones, synthesized from 2-acyl-5-methoxythiophenes, exhibit antimicrobial properties (Benneche et al., 2011).

- Synthesis of Organophosphorus Compounds : Research includes the synthesis of compounds like tris[(5-chloro-2-thienyl)methyl] phosphine oxide, demonstrating applications in organic chemistry (Gusarova et al., 2001).

Reactivity and Molecular Transformations

- Study of Thiophene Sulfides : The reactivity of chloromethyl ether with alkyl 5-alkyl-2-thienyl sulfides was studied, focusing on introducing functional groups into the thiophene ring (Gol'dfarb et al., 1969).

- Photoisomerization Studies : Investigations into the photoisomerization of bis(trifluoromethyl)thiophenes have been conducted, revealing insights into the behavior of thiophene derivatives under photolytic conditions (Kobayashi et al., 1984).

Novel Applications in Materials Science

- Tuning Optoelectronic Properties : Research on thiophene 1,1-dioxides explored their synthesis and how substituents affect their optoelectronic properties, relevant for material science applications (Tsai et al., 2013).

Biological Applications

- Antimicrobial Activity : Some novel armed thiophene derivatives have been synthesized and evaluated for their antimicrobial activity, offering potential applications in the development of new antibiotics (Mabkhot et al., 2016).

Mechanism of Action

Future Directions

The future directions of “2-(Chloromethyl)-5-(trifluoromethyl)thiophene” are promising. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The recent advances in trifluoromethylation of carbon-centered radical intermediates indicate potential future applications .

properties

IUPAC Name |

2-(chloromethyl)-5-(trifluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3S/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZQOSHCVOEGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1462383-18-1 | |

| Record name | 2-(chloromethyl)-5-(trifluoromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3015473.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3015476.png)

![2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3015477.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B3015479.png)

![(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3015483.png)

![(Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015488.png)

![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)

![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3015491.png)